molecular formula C12H15NO3 B1351504 2-acetamido-3-(2-methylphenyl)propanoic Acid CAS No. 5463-90-1

2-acetamido-3-(2-methylphenyl)propanoic Acid

Cat. No. B1351504
CAS RN: 5463-90-1
M. Wt: 221.25 g/mol
InChI Key: LYWQZRDVHNINGB-UHFFFAOYSA-N
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Description

2-acetamido-3-(2-methylphenyl)propanoic Acid is a chemical compound with the molecular weight of 221.26 . The IUPAC name for this compound is ®-2-((1-hydroxyethylidene)amino)-3-(o-tolyl)propanoic acid .

Scientific Research Applications

Synthesis and Antitumor Activities

2-Acetamido-3-(2-methylphenyl)propanoic acid and related compounds have been synthesized for their potential antitumor activities. Research involving the synthesis of derivatives of this compound, such as (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate, has shown that these compounds exhibit selective anti-tumor activities. The R-configuration of these compounds may contribute to their effectiveness (Xiong Jing, 2011).

Enantioseparation and Chromatography

The compound has been involved in studies related to enantioseparation by countercurrent chromatography, utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. This research highlights the significant effect that the position of the methyl group on the benzene ring has on enantiorecognition, indicating the complexity and specificity of interactions in chiral separation processes (Yang Jin et al., 2020).

Catalysis and Chemical Synthesis

In catalysis and chemical synthesis, 2-(4-methylphenyl)propanoic acid, a related compound, was synthesized using zinc acetate as a major catalyst and cuprous chloride as a promoter. This work contributes to the understanding of the catalytic processes involved in the rearrangement reactions of similar compounds and the effects of reaction conditions on yield (He Chong-heng, 2010).

Development of Therapeutic Agents

There has been interest in the development of therapeutic agents using derivatives of 2-acetamido-3-(2-methylphenyl)propanoic acid for anticonvulsant activities. The crystal structure analysis of such derivatives reveals specific molecular features that may be responsible for their anticonvulsant effects, suggesting potential applications in the development of new therapeutic compounds (A. Camerman et al., 2005).

properties

IUPAC Name

2-acetamido-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWQZRDVHNINGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-3-(2-methylphenyl)propanoic Acid

CAS RN

5463-90-1
Record name NSC20159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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